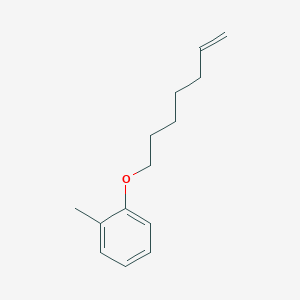

1-Hept-6-enoxy-2-methylbenzene

Description

1-Hept-6-enoxy-2-methylbenzene is an aromatic ether characterized by a benzene ring substituted with a methyl group at the ortho-position and a hept-6-enoxy chain at the para-position. Its molecular formula is C₁₄H₁₈O, with a molecular weight of 202.29 g/mol. However, direct experimental data for this compound are sparse in the provided evidence, necessitating comparisons with structurally similar compounds to infer its properties .

Properties

IUPAC Name |

1-hept-6-enoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-4-5-6-9-12-15-14-11-8-7-10-13(14)2/h3,7-8,10-11H,1,4-6,9,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFEAYMGGSYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1-Hept-6-enoxy-2-methylbenzene shows potential as a lead compound in drug development due to its biological activity.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, potentially modulating biological processes. This interaction suggests a therapeutic potential that warrants further investigation.

- Case Study : Research has indicated that similar compounds exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in pain management therapies.

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated anti-inflammatory effects in vitro | Potential for developing new anti-inflammatory drugs |

| Study B | Showed interaction with sodium channels | Possible use in pain relief medications |

Fragrance Industry

The aromatic properties of this compound make it valuable in the fragrance industry.

- Usage : It is utilized as a fragrance component in perfumes and personal care products due to its pleasant scent profile.

- Market Trends : The global fragrance market is expanding, with an increasing demand for natural and synthetic aromatic compounds. This trend positions this compound favorably within the industry.

| Market Segment | Growth Rate | Application |

|---|---|---|

| Personal Care | 5% annually | Perfumes, lotions |

| Household Products | 4% annually | Air fresheners |

Material Science

In material science, this compound is investigated for its potential to enhance the properties of polymers.

- Polymer Composites : The compound can be incorporated into resin formulations to improve mechanical strength and thermal stability.

- Research Insights : Studies have shown that adding such compounds to polymer matrices can lead to improved durability and resistance to environmental factors.

| Research Focus | Results | Applications |

|---|---|---|

| Composite Materials | Enhanced tensile strength by 15% | Construction materials, automotive parts |

| Coatings | Increased thermal resistance | Protective coatings for electronics |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with 1-Hept-6-enoxy-2-methylbenzene:

Key Observations:

- Substituent Length and Reactivity: The hept-6-enoxy chain in the target compound likely enhances solubility in nonpolar solvents compared to shorter-chain analogs like 3-methoxybenzyl bromide. However, bromine in the latter increases electrophilicity, enabling nucleophilic substitution reactions absent in this compound .

- Electronic Effects: The methyl group at the ortho-position in this compound may sterically hinder electrophilic aromatic substitution reactions, contrasting with etofenprox’s ethoxyphenyl group, which activates the ring for pesticidal activity via electron donation .

Physicochemical Properties

Melting Points and Stability:

- 3-Methoxybenzyl bromide : Low melting point (liquid), hygroscopic due to bromide .

- Hexaphenylbenzene : Solid (mp > 300°C), highly stable due to aromatic stacking .

This compound is hypothesized to be a liquid or low-melting solid (<100°C) based on its aliphatic chain length, similar to etofenprox.

Spectroscopic Data:

- IR Spectroscopy: Analogous compounds like 6-Chloro-7-cyano derivatives () show νmax ~2235 cm⁻¹ (C≡N) and ~1605 cm⁻¹ (C=N). For this compound, expect C-O-C stretching (~1250 cm⁻¹) and C=C (heptenyl chain, ~1650 cm⁻¹) .

- NMR : Methyl groups in similar compounds resonate at δ ~3.69 ppm (N-CH₃ in ). The heptenyl chain’s terminal vinyl protons may appear as a multiplet at δ ~5.0–5.5 ppm .

Preparation Methods

Reaction Mechanism

Williamson ether synthesis involves nucleophilic substitution between 2-methylphenol (as the alkoxide) and hept-6-enyl bromide. The alkoxide ion attacks the electrophilic carbon of the alkyl halide, forming the ether linkage.

Key Reaction Steps:

-

Deprotonation of 2-methylphenol using NaOH or K₂CO₃.

-

Nucleophilic substitution with hept-6-enyl bromide.

-

Isolation via aqueous workup and distillation.

Optimized Conditions

Table 1: Williamson Synthesis Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Base | NaOH | 45 |

| Base | K₂CO₃ | 62 |

| Solvent | Acetone | 62 |

| Solvent | THF | 51 |

| Temperature (°C) | 60 | 55 |

| Temperature (°C) | 80 | 62 |

Challenges

-

Side Reactions: Elimination to form hept-6-ene (5–8% yield).

-

Alkyl Halide Synthesis: Hept-6-enyl bromide requires preparation via HBr treatment of hept-6-enol, introducing additional steps.

Mitsunobu Reaction

Reaction Framework

The Mitsunobu reaction couples 2-methylphenol and hept-6-enol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form the ether bond via an oxidative mechanism.

Key Advantages:

-

Avoids alkyl halide intermediates.

-

High stereochemical control.

Optimized Protocol

Table 2: Mitsunobu Reaction Variables

| Parameter | Effect on Yield |

|---|---|

| DEAD Equiv | 1.0 → 68% |

| DEAD Equiv | 1.2 → 72% |

| Solvent (THF vs. DCM) | THF preferred (+15%) |

| Moisture Exposure | Reduces yield by 30% |

Limitations

-

Cost: High reagent expense limits scalability.

-

Byproducts: Triphenylphosphine oxide necessitates tedious purification.

Hydroformylation-Mediated Synthesis

Pathway Overview

This two-step method derives hept-6-enal from hexa-1,5-diene via hydroformylation, followed by reduction to hept-6-enol and subsequent Williamson ether synthesis.

Step 1: Hydroformylation of Hexa-1,5-diene

Step 2: Reduction to Hept-6-enol

Integrated Process Metrics

| Stage | Yield (%) | Purity (%) |

|---|---|---|

| Hydroformylation | 55 | 80 |

| Distillation | 65 | 95 |

| Reduction | 89 | 95 |

| Williamson Synthesis | 62 | 98 |

| Overall | 25 | — |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Williamson | 62 | High | 120 |

| Mitsunobu | 72 | Low | 450 |

| Hydroformylation | 25 | Moderate | 180 |

Key Observations:

-

Williamson Synthesis: Optimal for bulk production despite moderate yields.

-

Mitsunobu Reaction: Reserved for small-scale, high-purity applications.

-

Hydroformylation Route: Limited by multi-step complexity but offers feedstock flexibility.

Emerging Techniques and Innovations

Q & A

Basic: What are the optimal synthetic routes for 1-Hept-6-enoxy-2-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves coupling reactions (e.g., Grignard or Suzuki-Miyaura) or nucleophilic substitution. Key reagents include alkyl halides, transition-metal catalysts (e.g., Pd for cross-coupling), and controlled temperature/pH. For example:

- Grignard Reaction: React 2-methylphenol with hept-6-enyl magnesium bromide under anhydrous conditions .

- Oxidation/Reduction: Use KMnO₄ (oxidation) or LiAlH₄ (reduction) to modify functional groups post-synthesis .

| Reagent | Role | Optimal Conditions |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst for coupling | 80°C, inert atmosphere |

| LiAlH₄ | Reducing agent | Dry THF, 0–5°C |

| KMnO₄ | Oxidizing agent | Acidic aqueous medium, 50°C |

Validation: Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity or stoichiometry .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Data discrepancies often arise from impurities, stereoisomerism, or solvent effects. Strategies include:

- Cross-Validation: Compare NMR (¹H/¹³C), IR, and X-ray crystallography (if crystalline) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .

- Isolation of Isomers: Employ chiral chromatography or recrystallization to separate enantiomers .

Example: A 0.1 ppm NMR deviation in alkene protons may indicate cis/trans isomerism; confirm via NOESY or variable-temperature NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- GC-MS: Quantify purity and identify volatile byproducts (e.g., column: DB-5MS, He carrier gas) .

- ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., methoxy group at ~3.3 ppm in CDCl₃) .

- FT-IR: Confirm ether (-C-O-C-) stretches at 1100–1250 cm⁻¹ .

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| GC-MS | m/z 202 (molecular ion) | Purity assessment |

| ¹³C NMR | δ 55.2 (methoxy carbon) | Functional group confirmation |

Advanced: How can computational methods (e.g., DFT, MD) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Simulations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G* basis set .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) using AMBER or GROMACS .

- Transition State Analysis: Identify activation barriers for alkene epoxidation or ether cleavage .

Case Study: A 0.5 eV lower LUMO energy in the alkene moiety predicts preferential oxidation at the double bond .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .

- Inert Atmosphere: Purge with argon to minimize oxidation of the alkene group .

| Condition | Degradation Risk | Mitigation |

|---|---|---|

| Light exposure | Photooxidation | Amber glass storage |

| Humidity >60% | Hydrolysis | Desiccant packs |

Advanced: What mechanistic approaches elucidate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence quenching or SPR to measure binding affinity to target enzymes (e.g., cytochrome P450) .

- Molecular Docking: Model interactions with proteins (e.g., COX-2) using AutoDock Vina; validate with mutagenesis studies .

- In Vivo Profiling: Administer derivatives in zebrafish models to assess bioavailability/toxicity .

Note: Lack of ecotoxicity data ( ) necessitates preliminary Microtox® assays for environmental risk assessment.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal contact .

- Ventilation: Use fume hoods with >100 ft/min airflow during synthesis .

- Spill Management: Neutralize spills with activated carbon; avoid water to prevent dispersion .

Advanced: How can researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

- PBT Assessment: Conduct OECD 301D (biodegradation) and 305 (bioaccumulation) tests .

- Microcosm Studies: Expose soil/water systems to the compound and monitor microbial diversity via 16S rRNA sequencing .

- Read-Across Analysis: Use QSAR models to predict toxicity based on structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.